molecular formula C6H10F2O2 B6299583 tert-Butyl difluoroacetate CAS No. 1419169-33-7

tert-Butyl difluoroacetate

Cat. No.: B6299583
CAS No.: 1419169-33-7
M. Wt: 152.14 g/mol
InChI Key: YHRMDFYXWQSOIG-UHFFFAOYSA-N
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Description

tert-Butyl difluoroacetate: is an organic compound with the molecular formula C6H10F2O2. It is a derivative of acetic acid where the hydrogen atoms are replaced by a tert-butyl group and two fluorine atoms. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with difluoroacetic acid in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. Another method involves the use of tert-butyl hydroperoxide and difluoroacetic anhydride under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of tert-butyl alcohol and difluoroacetic acid, with the reaction being catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl difluoroacetate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is used in the pharmaceutical industry for the synthesis of drug candidates. Its fluorinated nature can enhance the metabolic stability and bioavailability of drugs .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl difluoroacetate involves its ability to undergo nucleophilic substitution reactions. The difluoroacetate group can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: tert-Butyl difluoroacetate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

tert-butyl 2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRMDFYXWQSOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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